molecular formula C27H34N4O5 B2446231 Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896385-60-7

Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2446231
CAS No.: 896385-60-7
M. Wt: 494.592
InChI Key: PTSDPFBJJVGTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-((3-(ethyl(phenyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

896385-60-7

Molecular Formula

C27H34N4O5

Molecular Weight

494.592

IUPAC Name

methyl 3-[6-[3-(N-ethylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C27H34N4O5/c1-3-30(21-11-6-4-7-12-21)17-10-16-28-24(32)13-8-5-9-18-31-25(33)22-15-14-20(26(34)36-2)19-23(22)29-27(31)35/h4,6-7,11-12,14-15,19H,3,5,8-10,13,16-18H2,1-2H3,(H,28,32)(H,29,35)

InChI Key

PTSDPFBJJVGTPZ-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : A tetrahydroquinazoline moiety which is known for various biological activities.
  • Functional Groups : Includes carboxylate, oxo, and amino groups that contribute to its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula can be represented as C22H30N4O5C_{22}H_{30}N_{4}O_{5}.

Pharmacological Effects

Research indicates that compounds similar to this structure exhibit several pharmacological effects:

  • Antitumor Activity : Studies have shown that tetrahydroquinazoline derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Properties : Some quinazoline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl and ethyl groups may enhance membrane permeability, facilitating the compound's entry into bacterial cells .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : The dioxo and carboxylate groups may interact with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The amino groups could facilitate binding to various receptors, influencing signaling pathways related to cell growth and survival.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntitumorCytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine levels

Table 2: Comparison with Related Compounds

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
Methyl 3-(6-((3-(ethyl(phenyl)amino)...ModerateYesYes
Quinazoline derivative AHighModerateNo
Quinazoline derivative BLowYesModerate

Case Study 1: Antitumor Activity

A study conducted on a series of tetrahydroquinazoline derivatives revealed that compounds with similar substituents as our target compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that a related compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential for development as an antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. A common approach includes:

  • Step 1 : Condensation of an anthranilic acid derivative with a urea or thiourea precursor to form the quinazoline-2,4-dione scaffold .
  • Step 2 : Introduction of the hexyl side chain via alkylation or amidation, often using 6-aminohexanoic acid derivatives activated as acyl chlorides or mixed anhydrides .
  • Step 3 : Functionalization of the propylamine linker with ethyl(phenyl)amine through nucleophilic substitution or reductive amination .
    Key intermediates include the quinazoline-dione precursor and the hexylamide derivative. Reaction conditions (e.g., anhydrous solvents, catalysts like Pd/C for hydrogenation) must be tightly controlled to avoid side reactions .

Basic: Which spectroscopic methods are critical for confirming the molecular structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm proton environments (e.g., NH groups at δ 10–12 ppm, ester carbonyls at δ 165–170 ppm) and carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the hexyl and propylamine side chains .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretching of esters/amides) and ~1650 cm1^{-1} (quinazoline carbonyls) confirm functional groups .

Advanced: How can researchers address discrepancies in spectral data during structural validation?

Discrepancies (e.g., unexpected splitting in NMR or missing fragments in MS) may arise from:

  • Tautomerism : The tetrahydroquinazoline system can exhibit keto-enol tautomerism, altering NMR shifts. Variable-temperature NMR or deuterium exchange experiments can resolve this .
  • Steric Hindrance : Bulky substituents may cause anisotropic effects in NMR. Computational modeling (DFT) can predict chemical shifts for comparison .
  • Ionization Efficiency in MS : Adjusting ionization sources (e.g., ESI vs. MALDI) or using derivatization (e.g., acetylation) improves detection of low-ionization-efficiency fragments .

Advanced: What reaction mechanisms underlie the formation of the tetrahydroquinazoline core?

The core is formed via cyclocondensation:

  • Path A : Anthranilic acid reacts with urea under acidic conditions, undergoing dehydration to form the bicyclic structure. A proposed mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by ring closure .
  • Path B : Palladium-catalyzed reductive cyclization of nitroarenes with CO surrogates (e.g., formic acid) can generate the quinazoline system, though this requires optimization of catalyst loading and temperature .

Basic: What are the primary functional groups, and how do they influence reactivity?

  • Quinazoline-dione : The electron-deficient core participates in nucleophilic aromatic substitution (e.g., with amines) .
  • Ester Group : Susceptible to hydrolysis under basic conditions, enabling carboxylate formation for further derivatization .
  • Amide Linkers : The hexylamide and propylamine groups enhance solubility and enable hydrogen bonding with biological targets .

Advanced: How do modifications to the ethyl(phenyl)amino propyl side chain affect bioactivity?

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -CF3_3) increases logP, enhancing membrane permeability but risking toxicity. LogP calculations (e.g., via ChemDraw) guide rational design .
  • Steric Effects : Bulkier substituents (e.g., isopropyl instead of ethyl) may hinder binding to enzymes. Docking studies (AutoDock Vina) predict steric clashes in active sites .

Basic: What purification techniques are recommended for high-purity isolation?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to maximize crystal yield .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced: What computational methods predict binding affinity to biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein interactions over time, identifying stable binding poses .
  • Free-Energy Perturbation (FEP) : Quantifies ΔΔG values for side-chain modifications, correlating with experimental IC50_{50} data from enzyme assays .

Basic: What biological activities are documented for related quinazoline derivatives?

  • Anticancer : Inhibition of tyrosine kinases (e.g., EGFR) via quinazoline-based drugs like gefitinib .
  • Antimicrobial : Disruption of bacterial DNA gyrase, observed in fluoroquinolone derivatives .
  • Anti-inflammatory : COX-2 inhibition via π-π stacking interactions with the quinazoline core .

Advanced: How to design stability studies for degradation pathway analysis?

  • Forced Degradation : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., hydrolyzed esters) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions, ensuring compliance with ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.